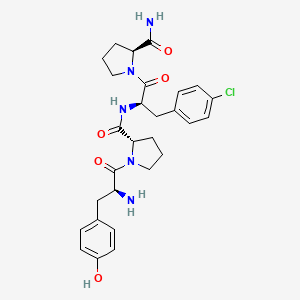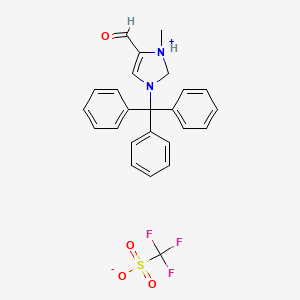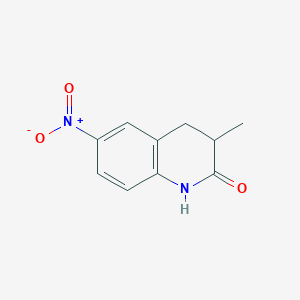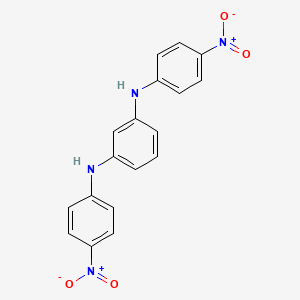
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- is a synthetic oligopeptide comprising several amino acid residues. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- typically involves the coupling of individual amino acids in a specific sequence. The process often starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to promote the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield. The process includes repeated cycles of deprotection, coupling, and washing steps to ensure the correct sequence and structure of the peptide .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines .
Scientific Research Applications
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions.
Medicine: It has potential therapeutic applications, such as acting as an enzyme inhibitor or receptor agonist.
Industry: It is used in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, triggering a biological response. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
L-Prolinamide: A simpler derivative used in various synthetic applications.
L-tyrosyl-L-prolyl: A dipeptide with potential biological activities.
4-chloro-D-phenylalanyl: An amino acid derivative with unique chemical properties.
Uniqueness
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
649773-54-6 |
|---|---|
Molecular Formula |
C28H34ClN5O5 |
Molecular Weight |
556.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-chlorophenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H34ClN5O5/c29-19-9-5-18(6-10-19)16-22(28(39)33-13-1-3-23(33)25(31)36)32-26(37)24-4-2-14-34(24)27(38)21(30)15-17-7-11-20(35)12-8-17/h5-12,21-24,35H,1-4,13-16,30H2,(H2,31,36)(H,32,37)/t21-,22+,23-,24-/m0/s1 |
InChI Key |
ARMIQIBFTKPACM-KIHHCIJBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N4CCC[C@H]4C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)



![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)



